(4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
(4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features both an indole and a thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid typically involves the condensation of an indole derivative with a thiazolidine-4-carboxylic acid precursor. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the carbonyl linkage. Common reagents include indole-3-carboxylic acid and thiazolidine-4-carboxylic acid, with catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, (4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates. It can also serve as a probe for investigating cellular pathways and mechanisms.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the thiazolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole ring but lacks the thiazolidine moiety.
Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring but lacks the indole component.
1-allyl-1H-indole-2-carboxylic acid: Another indole derivative with different substituents.
Uniqueness
(4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of the indole and thiazolidine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to compounds with only one of these structural features.
Properties
CAS No. |
1281377-56-7 |
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Molecular Formula |
C13H12N2O3S |
Molecular Weight |
276.31 g/mol |
IUPAC Name |
(4R)-3-(1H-indole-3-carbonyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3S/c16-12(15-7-19-6-11(15)13(17)18)9-5-14-10-4-2-1-3-8(9)10/h1-5,11,14H,6-7H2,(H,17,18)/t11-/m0/s1 |
InChI Key |
AYPPMYKDLKFPBI-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](N(CS1)C(=O)C2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1C(N(CS1)C(=O)C2=CNC3=CC=CC=C32)C(=O)O |
Purity |
93 |
Origin of Product |
United States |
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